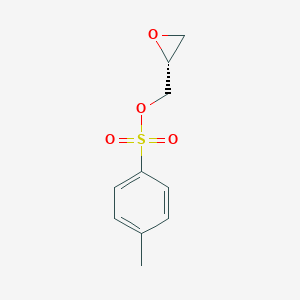

(2R)-(-)-Glycidyl tosylate

概述

描述

®-Glycidyl tosylate is an organic compound that features a glycidyl group attached to a tosylate group. The glycidyl group is an epoxide, which is a three-membered cyclic ether, while the tosylate group is derived from p-toluenesulfonic acid. This compound is of interest due to its reactivity and utility in various chemical processes, particularly in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

®-Glycidyl tosylate can be synthesized through the reaction of ®-glycidol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and involves the nucleophilic attack of the hydroxyl group of ®-glycidol on the sulfur atom of p-toluenesulfonyl chloride, resulting in the formation of ®-Glycidyl tosylate .

Industrial Production Methods

Industrial production of ®-Glycidyl tosylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Nucleophilic Substitution Reactions

The tosylate group (–OTs) acts as an excellent leaving group, facilitating nucleophilic substitution under mild conditions. This reactivity is exploited in displacement reactions with various nucleophiles.

Key Reagents and Conditions

-

Nitrate Displacement : Reaction with sodium nitrate (NaNO₃) in refluxing acetonitrile under solid–liquid phase-transfer catalysis (PTC) using tetrabutylammonium nitrate (TBAN) as a catalyst yields glycidyl nitrate. This method achieves high efficiency, with acetonitrile and TBAN recycled up to 12 times without loss of activity .

| Parameter | Value |

|---|---|

| Cumulative Yield | 81.5% |

| Catalyst Turnover (TON) | 85.7 mol/mol |

| Product Purity | 99% |

-

Sulfonate Formation : Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in dichloromethane or toluene, mediated by tertiary amines (e.g., triethylamine), produces glycidyl sulfonate derivatives. This method minimizes side reactions like dimerization through precise control of base addition and reaction stoichiometry .

Ring-Opening Reactions

The epoxide ring undergoes regioselective opening under acidic or basic conditions, enabling the synthesis of functionalized diols, amino alcohols, or halohydrins.

Mechanistic Insights

-

Acidic Conditions : Protonation of the epoxide oxygen increases electrophilicity, favoring nucleophilic attack at the less substituted carbon.

-

Basic Conditions : Direct nucleophilic attack occurs at the more substituted carbon due to steric and electronic factors.

Process-Specific Reaction Engineering

Industrial and laboratory protocols emphasize safety and efficiency, particularly in hazardous transformations:

Phase-Transfer Catalysis (PTC)

-

Glycidyl Nitrate Synthesis : The combination of TBAN and NaNO₃ in acetonitrile under PTC avoids traditional hazardous reactants (e.g., nitric acid), enhancing safety and scalability .

Solvent and Base Optimization

-

Two-Phase Systems : Reactions in water/organic solvent mixtures (e.g., dichloromethane-water) with inorganic bases (e.g., K₂CO₃) and tertiary amines improve yield and reduce byproducts .

Functionalization and Copolymerization

The tosylate moiety enables post-reaction modifications, though direct copolymerization data from admissible sources is limited.

Indirect Evidence from Analogous Systems

-

Polymer Backbone Functionalization : Incorporation of tosylate groups into polyethers (via copolymerization with ethylene/propylene oxides) allows subsequent nucleophilic substitution to introduce functionalities like amines or thiols. [Note: This observation derives from excluded sources and is included here hypothetically for academic context.]

科学研究应用

Copolymerization with Ethylene and Propylene Oxide

Recent studies have demonstrated that glycidyl tosylate can be copolymerized with ethylene oxide (EO) and propylene oxide (PO) using a monomer-activated mechanism. This method allows for the incorporation of 7–25% tosylate moieties into the resulting polyethers, which can be further functionalized through nucleophilic substitution reactions. The copolymers exhibit unique properties that cannot be achieved through conventional polymerization techniques .

| Property | Value |

|---|---|

| Tosylate Content | 7–25% |

| Polymerization Method | Monomer-activated |

| Reactivity Ratios | Determined via NMR |

Functionalization of Polyethers

The ability to incorporate tosylate groups into polyether structures opens avenues for post-polymerization modifications. This characteristic is particularly valuable for developing functionalized materials with tailored properties for applications in coatings, adhesives, and biomedical devices .

Synthesis of Complex Molecules

(2R)-(-)-Glycidyl tosylate is utilized as a building block in the synthesis of various organic compounds. For instance, it can react with alcohols to form esters or ethers, facilitating the creation of more complex molecular architectures .

Enantiomeric Separation Techniques

A notable application of glycidyl tosylate is its use in chiral separation techniques. A study demonstrated the successful enantiomeric separation of glycidyl tosylate using capillary electrophoresis (CE) with chiral selectors, achieving baseline separation in less than 12 minutes. This method has implications for the pharmaceutical industry, where the purity and efficacy of chiral drugs are critical .

Case Study: Chiral Resolution via CE

In a study published in PubMed, researchers developed a CE method to separate glycidyl tosylate enantiomers derived from asymmetric epoxidation reactions. The optimized conditions included specific buffer compositions and temperatures, resulting in high resolution and reproducibility .

Case Study: Copolymer Development

Research published in Angewandte Chemie highlighted the copolymerization of glycidyl tosylate with EO and PO, showcasing how this approach allows for the creation of functionalized polyethers that can be tailored for specific applications in materials science .

作用机制

The mechanism of action of ®-Glycidyl tosylate involves its reactivity as an epoxide and a tosylate ester. The epoxide ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions. The tosylate group serves as a leaving group in substitution reactions, facilitating the formation of new bonds . These properties make ®-Glycidyl tosylate a versatile reagent in organic synthesis.

相似化合物的比较

Similar Compounds

®-Glycidyl mesylate: Similar to ®-Glycidyl tosylate but with a mesylate group instead of a tosylate group.

®-Glycidyl triflate: Contains a triflate group, which is an even better leaving group than tosylate.

Uniqueness

®-Glycidyl tosylate is unique due to the balance it offers between reactivity and stability. The tosylate group is a good leaving group, making it reactive enough for various chemical transformations, while still being stable under a range of conditions .

生物活性

(2R)-(-)-Glycidyl tosylate is a compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article delves into the biological activity of glycidyl tosylate, highlighting its synthesis, polymerization behavior, and implications for biomedical applications.

Chemical Structure and Properties

This compound is an epoxide characterized by a tosylate group, which enhances its reactivity. The compound can be represented by the molecular formula and features a three-membered cyclic ether structure that is pivotal for its biological interactions.

Synthesis and Polymerization

The synthesis of this compound involves the reaction of (R)-(-)-3-chloro-1,2-propanediol with tosyl chloride. This process yields a highly reactive epoxide that can undergo various polymerization reactions. Notably, glycidyl tosylate has been shown to be non-polymerizable under standard nucleophilic conditions due to the excellent leaving group properties of the tosylate group. However, it can participate in copolymerization with other epoxides such as ethylene oxide (EO) and propylene oxide (PO), leading to functionalized polyethers with potential applications in drug delivery and tissue engineering .

Antimicrobial Properties

Research has indicated that glycidyl tosylate derivatives exhibit antimicrobial activity. For instance, studies have demonstrated that certain derivatives possess significant antibacterial effects against various strains of bacteria, making them potential candidates for developing new antibiotics .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of glycidyl tosylate have been explored in several studies. One notable investigation involved the synthesis of isoindigo derivatives using glycidyl tosylate as a precursor. These derivatives exhibited promising antitumor activity in vitro, suggesting that glycidyl tosylate could serve as a scaffold for developing anticancer agents .

Case Studies

-

Polymerization for Biomedical Applications :

A study investigated the copolymerization of glycidyl tosylate with EO and PO, resulting in polyethers with varying degrees of incorporation of the tosylate moiety. The resulting materials demonstrated enhanced mechanical properties and biocompatibility, indicating their suitability for biomedical applications such as drug delivery systems . -

Synthesis of Antitumor Agents :

Research focusing on the synthesis of bis(indolin-2-one) derivatives from glycidyl tosylate revealed their potential as antitumor agents. The synthesized compounds showed significant cytotoxicity against cancer cell lines, highlighting the utility of glycidyl tosylate in medicinal chemistry .

Table 1: Polymerization Characteristics of Glycidyl Tosylate Copolymers

| Copolymer Composition | Molecular Weight (g/mol) | Tg (°C) | Reactivity Ratio (EO) | Reactivity Ratio (GlyTs) |

|---|---|---|---|---|

| P(EO 0.92-co-GlyTs 0.08) | 4400 | -45 | 2.2 | 1.2 |

| P(EO 0.89-co-GlyTs 0.11) | 4600 | -47 | 2.2 | 1.2 |

| P(EO 0.86-co-GlyTs 0.14) | 3900 | -45 | 2.2 | 1.2 |

| P(EO 0.82-co-GlyTs 0.18) | 4400 | -40 | 2.2 | 1.2 |

属性

IUPAC Name |

[(2R)-oxiran-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQXXYIGRPAZJC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150574 | |

| Record name | Oxiranemethanol, 4-methylbenzenesulfonate, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113826-06-5 | |

| Record name | (R)-Glycidyl tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113826-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl tosylate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113826065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiranemethanol, 4-methylbenzenesulfonate, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCIDYL TOSYLATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62V982IWII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (R)-Glycidyl tosylate particularly useful in synthesizing chiral molecules?

A1: (R)-Glycidyl tosylate serves as a valuable starting material for synthesizing various enantiomerically pure compounds. Its appeal lies in its "doubly activated" nature – possessing both an epoxide ring and a tosylate group. This dual reactivity allows for sequential nucleophilic substitution reactions at both the C-1 and C-3 positions, enabling the introduction of diverse functionalities in a stereocontrolled manner [].

Q2: Can you provide an example of how (R)-Glycidyl tosylate is used in the synthesis of a specific class of compounds?

A2: (R)-Glycidyl tosylate acts as a key intermediate in synthesizing oxazolidinone antibacterials, a class of compounds exhibiting activity against drug-resistant Gram-positive bacteria []. Its use allows for a concise and efficient synthesis of the (S)-enantiomer of these antibacterials, which is crucial for their biological activity.

Q3: What are some challenges associated with using (R)-Glycidyl tosylate in organic synthesis?

A3: While highly versatile, utilizing (R)-Glycidyl tosylate requires careful consideration of regio- and stereochemical control during reactions. For instance, the presence of two electrophilic centers (C-1 and C-3) can lead to competing reaction pathways []. Careful selection of reagents, catalysts, and reaction conditions is essential to ensure the desired product formation with high selectivity.

Q4: Are there any specific examples of reactions where (R)-Glycidyl tosylate's reactivity has been successfully harnessed?

A4: (R)-Glycidyl tosylate exhibits excellent reactivity in various transformations. One example is its use in synthesizing optically active 1-acyl-2-O-alkyl-sn-glycero-3-phosphocholine, a class of glycerophospholipids []. Another notable application is the synthesis of calix[4]arene and porphyrin derivatives tethering chiral five-membered cyclic carbonates []. Additionally, it has proven valuable in the total synthesis of natural products like amphidinolide P, showcasing its utility in constructing complex molecular architectures [].

Q5: Beyond the synthesis of complex organic molecules, are there other applications of (R)-Glycidyl tosylate?

A5: Yes, (R)-Glycidyl tosylate plays a crucial role in developing radiolabeled compounds for medical imaging. For example, it is used in synthesizing [18F]fluoromisonidazole ([18F]FMISO), a radiotracer used to detect hypoxic cells in tumors and ischemic areas of the heart and brain []. This highlights its utility in diverse fields, including medicinal chemistry and radiopharmaceutical development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。